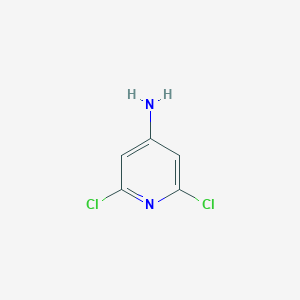

4-Amino-2,6-dichloropyridine

Descripción general

Descripción

Chemical Properties: 4-Amino-2,6-dichloropyridine (CAS 2587-02-2) is a heterocyclic aromatic compound with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.01 g/mol . It is a white to buff crystalline solid with a melting point of 169–173°C and a predicted density of 1.497 g/cm³ . The compound exhibits moderate solubility in chloroform and methanol and is stable under ambient conditions .

Synthesis: The compound is synthesized via Pd-catalyzed N-arylation reactions. For example, combining this compound with bromobenzene using a Pd(OAc)₂/L3a catalyst yields intermediates for phosphorescent organic light-emitting diodes (PHOLEDs) in 80% yield . Nitration reactions in concentrated H₂SO₄ with KNO₃ produce derivatives like 4-amino-2,6-dichloro-3-nitropyridine, critical for energetic materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloropyridine typically involves the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate undergoes nitration followed by reduction to introduce the amino group at the 4 position. The nitration of the product and subsequent nucleophilic displacement reactions yield fully substituted energetic pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields and purity while maintaining cost-effectiveness and safety. The use of efficient catalysts and controlled reaction conditions are crucial in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2,6-dichloropyridine undergoes various chemical reactions, including:

Oxidation: Conversion to pyridine N-oxide derivatives.

Reduction: Reduction of nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal catalysts for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include fully substituted pyridine derivatives, which can be further functionalized for specific applications in organic synthesis and material science .

Aplicaciones Científicas De Investigación

Potassium Channel Blocker

4-Amino-2,6-dichloropyridine is primarily recognized for its role as a potassium channel blocker . Similar to its analogs, it interacts with voltage-gated potassium (Kv) channels, which are crucial in regulating neuronal excitability and muscle contraction. This property has led to its investigation for therapeutic use in conditions such as multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS) where enhanced neurotransmitter release is beneficial.

Neurological Disorders

Research indicates that compounds like 4-A2,6-DCP can improve symptoms in neurological disorders by prolonging action potentials and enhancing synaptic transmission. For instance, studies have demonstrated that derivatives of aminopyridines can significantly improve walking ability in MS patients by blocking potassium channels, thereby increasing the probability of action potential conduction in demyelinated axons .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-A2,6-DCP and its derivatives is crucial for optimizing their pharmacological properties. SAR studies have shown that modifications at specific positions on the pyridine ring can enhance or diminish the compound's effectiveness as a potassium channel blocker or receptor antagonist.

| Compound | IC50 (nM) | Activity |

|---|---|---|

| This compound | Not specified | Potassium channel blocker |

| 3-Methyl-4-aminopyridine | 7 | More potent than 4-A2,6-DCP |

| 3-Methoxy-4-aminopyridine | 3-4 | Less potent than 4-A2,6-DCP |

| 3-Trifluoromethyl-4-aminopyridine | 60 | Significantly less active |

This table summarizes the potency of various derivatives compared to 4-A2,6-DCP, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Anti-inflammatory Potential

Recent studies have indicated that dichloropyridine derivatives may act as antagonists at the P2X7 receptor, which plays a critical role in inflammatory processes. Compounds derived from this scaffold have shown promising results in inhibiting the release of pro-inflammatory cytokines such as IL-1β and reducing nitric oxide production . This suggests potential applications in developing anti-inflammatory agents targeting P2X7 receptors.

Research Tool in Biochemistry

In laboratory settings, this compound serves as a valuable research tool for studying potassium conductances and characterizing Kv channel subtypes. Its selective blocking action allows researchers to dissect complex signaling pathways involving these channels .

Clinical Research and Trials

Clinical trials have explored the efficacy of aminopyridines like 4-A2,6-DCP in various neurological conditions. For example:

- Multiple Sclerosis : Patients treated with aminopyridines exhibited improved walking capabilities with response rates ranging from 29.5% to 80% depending on individual cases.

- Parkinson's Disease : Phase II trials have been conducted to evaluate the effectiveness of similar compounds in improving motor functions .

Mecanismo De Acción

The mechanism of action of 4-Amino-2,6-dichloropyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Key Properties of 4-Amino-2,6-dichloropyridine and Analogues

Reactivity and Spectral Differences

- Electronic Effects: The para-amino group in this compound enhances electron density, facilitating Pd-catalyzed cross-coupling reactions (e.g., N-arylation for PHOLEDs) . In contrast, 2-Amino-3,5-dichloropyridine lacks this electronic alignment, reducing its utility in similar reactions.

- Vibrational Spectra: Density functional theory (DFT) studies show distinct IR and Raman peaks for this compound compared to 2-chloro-3,5-dinitropyridine, due to differences in substituent electronegativity (Cl vs. NO₂) .

Table 2: Reactivity Comparison

Toxicological and Environmental Profiles

- 4-Amino-3,5-dichloropyridine (ADCP): Non-carcinogenic metabolite of Roflumilast; inactive in Ames mutagenicity tests .

- 2,6-Dimethylaniline (DMA): Contrastingly, DMA forms DNA adducts and is a known nasal carcinogen .

Actividad Biológica

4-Amino-2,6-dichloropyridine (4A2,6DCP) is a compound of increasing interest due to its diverse biological activities and applications in pharmaceuticals and agriculture. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of 2,6-dichloropyridine followed by reduction processes. A notable synthetic route includes the oxidation of 2,6-dichloropyridine to form its N-oxide derivative, which is then subjected to nitration and subsequent reduction to yield 4A2,6DCP. This method is advantageous due to its simplicity and the availability of starting materials .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been reported to be effective against various pathogens including fungi and bacteria. For instance, it shows high activity against pathogens such as rust and powdery mildew in agricultural settings . Its role as an active ingredient in pesticides highlights its potential for controlling plant diseases.

Cytokinin Activity

As a precursor for cytokinin synthesis, 4A2,6DCP is involved in the production of compounds like KT-30 (Forchlorfenuron), which promotes cell division and growth in plants. This property is particularly beneficial in horticulture for enhancing yield and fruit quality .

Agricultural Applications

In agricultural research, this compound has been utilized to improve crop yields. Studies have shown that its application can lead to increased growth rates in various fruit crops such as apples and grapes. For example, field trials indicated a significant improvement in fruit size and overall yield when treated with formulations containing this compound .

Medicinal Chemistry

In medicinal chemistry, derivatives of 4A2,6DCP have been synthesized for their potential therapeutic effects. Research has demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. The compound's ability to act as a building block for more complex nitrogen-containing heterocycles makes it a valuable target for drug development .

Research Findings

Recent studies have focused on the mechanistic understanding of how this compound interacts with biological systems. For instance:

- Mechanism of Action : Investigations into its mechanism reveal that it may inhibit specific enzymes involved in pathogen metabolism or interfere with cellular signaling pathways in plants .

- Toxicity Profile : While generally considered low in toxicity for humans and animals, detailed studies are required to fully understand its environmental impact and long-term effects on non-target organisms .

Data Table: Summary of Biological Activities

| Activity | Effect | Target Organisms |

|---|---|---|

| Antimicrobial | Effective against fungi and bacteria | Rusts, powdery mildew |

| Cytokinin Activity | Promotes plant growth | Various fruit crops |

| Cytotoxicity | Potential anti-cancer properties | Cancer cell lines |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-2,6-dichloropyridine, and how can reaction yields be optimized?

- Methodological Answer : A widely used synthesis involves Pd-catalyzed cross-coupling reactions. For example, in a 60 mmol scale reaction, this compound was coupled with bromobenzene using a Pd(OAc)₂/L3a catalyst system, achieving an 80% yield . Alternative routes include Buchwald-Hartwig coupling with brominated intermediates, where careful control of catalyst loading (e.g., Pd₂(dba)₃/L17) and reaction temperature (130–160°C under inert atmosphere) is critical for minimizing side reactions . For optimization, pre-activation of the catalyst and stoichiometric adjustments of ligands (e.g., XPhos or SPhos) are recommended to enhance regioselectivity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for structural confirmation. For example, HRMS analysis shows a molecular ion peak at m/z 162.01 ([M+H]⁺) with characteristic chlorine isotope patterns . Vibrational spectroscopy (FTIR/Raman) is used to confirm functional groups: DFT calculations predict key bands such as N–H stretching (~3400 cm⁻¹) and C–Cl bending (~600 cm⁻¹), which align with experimental spectra . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards (e.g., CAS 2587-02-2) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : The compound is classified as acutely toxic (Category 4 for oral exposure) and corrosive to skin (Category 1A). Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood with HEPA filtration to prevent inhalation of dust. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste (UN2735, Class 8) .

Advanced Research Questions

Q. How can this compound serve as a scaffold for developing kinase inhibitors?

- Methodological Answer : The compound’s electron-deficient pyridine core enables regioselective functionalization. For example, in AKT inhibitor development, Pd-mediated Suzuki-Miyaura coupling with boronic esters introduces aryl/heteroaryl groups at the 4-position, while Buchwald-Hartwig amination modifies the amino group. Computational docking (e.g., Glide SP scoring) and molecular dynamics simulations (AMBER force field) are used to predict binding affinities to kinase ATP pockets . Post-synthesis, IC₅₀ values are determined via kinase inhibition assays (e.g., ADP-Glo™) using recombinant AKT isoforms .

Q. What strategies address low reactivity in C–H functionalization of this compound?

- Methodological Answer : The steric and electronic effects of the dichloro-substituents often hinder direct C–H activation. Directed ortho-metalation (DoM) using strong bases (e.g., LDA) at −78°C can deprotonate the 3-position, enabling halogenation or borylation. For protodeborylation challenges, trifluoroacetic acid (TFA) or KOH/THF systems have been tested, though yields vary depending on substituent electronic effects . Alternative approaches include using directing groups (e.g., pyridine N-oxide) to enhance regioselectivity in Pd-catalyzed couplings .

Q. How is the genotoxic potential of this compound assessed in preclinical studies?

- Methodological Answer : The ³²P-postlabeling assay is employed to detect DNA adduct formation in tissues (e.g., rat nasal mucosa, liver). In comparative studies, this compound showed no detectable adducts, unlike control carcinogens like 2,6-dimethylaniline. This suggests a lack of metabolic activation via N-hydroxylation or sulfation pathways under tested conditions. Confirmatory Ames tests (TA100 strain) with/without S9 metabolic activation are recommended to validate results .

Q. What computational tools are used to analyze the vibrational spectra of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies and normal modes. For example, the asymmetric C–Cl stretch at 750 cm⁻¹ and NH₂ scissoring at 1650 cm⁻¹ align with experimental FTIR/Raman data. Solvent effects (e.g., DMSO polarity) are modeled using the polarizable continuum model (PCM) to improve accuracy .

Propiedades

IUPAC Name |

2,6-dichloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEZOSSWRXDWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180511 | |

| Record name | 4-Amino-2,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-02-2 | |

| Record name | 4-Amino-2,6-dichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dichloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.